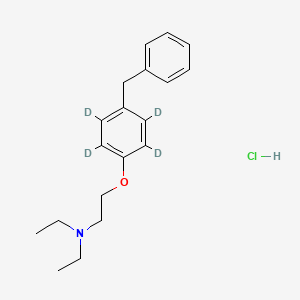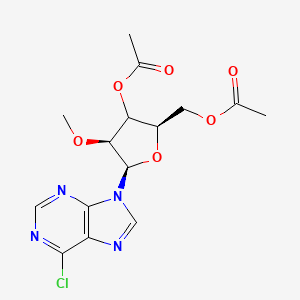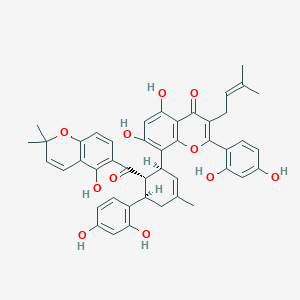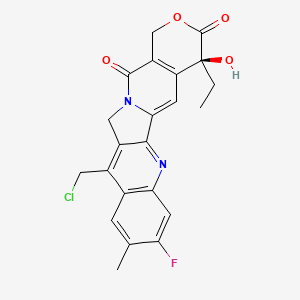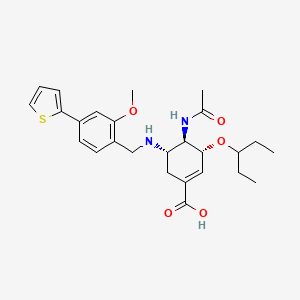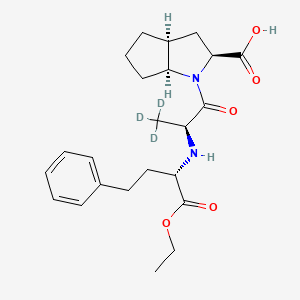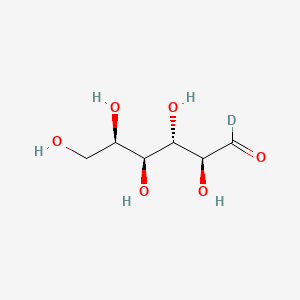
D-(+)-Talose-d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(+)-塔洛糖-d1: 是一种罕见的醛己糖,是D-半乳糖的差向异构体。它也是D-塔洛糖的立体异构体,仅在特定碳原子的构型上有所不同。
准备方法
合成路线和反应条件:
化学合成: D-(+)-塔洛糖-d1可以通过一系列涉及差向异构化的化学反应从D-半乳糖合成。该过程通常涉及使用强碱和特定催化剂来实现所需的立体化学构型。
酶促合成: 也可以采用酶促方法,其中特定酶在受控条件下催化D-半乳糖转化为D-(+)-塔洛糖-d1。
工业生产方法:
发酵: 工业生产可能涉及微生物发酵过程,其中使用基因工程微生物从更简单的糖中生产D-(+)-塔洛糖-d1。
化学催化: 使用优化的反应条件和催化剂进行大规模化学合成,以确保高产率和高纯度。
化学反应分析
反应类型:
氧化: D-(+)-塔洛糖-d1可以发生氧化反应,形成相应的醛糖酸。
还原: D-(+)-塔洛糖-d1的还原可以生成多元醇,例如塔利醇。
取代: 可以发生各种取代反应,其中官能团被其他官能团取代,导致形成衍生物。
常用试剂和条件:
氧化剂: 硝酸,溴水。
还原剂: 硼氢化钠,氢气与催化剂。
取代试剂: 卤素,烷基化试剂。
主要产物:
醛糖酸: 通过氧化形成。
多元醇: 通过还原形成。
衍生物: 通过取代反应形成。
科学研究应用
化学:
复杂分子的合成: 用作合成更复杂碳水化合物和糖苷的构建模块。
手性催化剂: 用于开发用于不对称合成的手性催化剂。
生物学:
代谢研究: 用于研究碳水化合物代谢和酶的特异性。
细胞培养基: 加入到细胞培养基中,以研究罕见糖对细胞生长和分化的影响。
医学:
药物: 由于其独特的性质,可能在开发新药和治疗剂中发挥作用。
诊断: 用于诊断检测以检测特定酶或代谢紊乱。
工业:
食品工业: 可能用作低热量甜味剂或功能性食品成分。
生物技术: 用于生产生物基材料和生物聚合物。
作用机制
分子靶点和途径:
酶相互作用: D-(+)-塔洛糖-d1与参与碳水化合物代谢的特定酶相互作用,改变其活性并特异性。
细胞信号传导: 可能通过作为某些受体或酶的配体而影响细胞信号传导途径。
相似化合物的比较
类似化合物:
D-半乳糖: D-(+)-塔洛糖-d1的差向异构体,在特定碳原子的构型上有所不同。
D-阿洛糖: 另一种具有类似结构性质的罕见醛己糖。
D-甘露糖: 具有不同生物功能和应用的立体异构体。
独特性:
结构构型: D-(+)-塔洛糖-d1独特的立体化学构型使其与其他类似化合物区分开来。
生物活性: 它与酶和代谢途径的特定相互作用使其成为研究和工业应用中的宝贵化合物。
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1D |
InChI 键 |
GZCGUPFRVQAUEE-SXTXTPHOSA-N |
手性 SMILES |
[2H]C(=O)[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


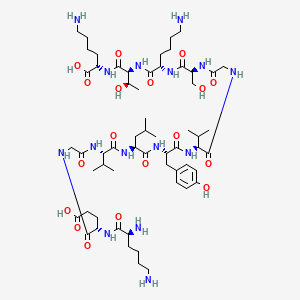
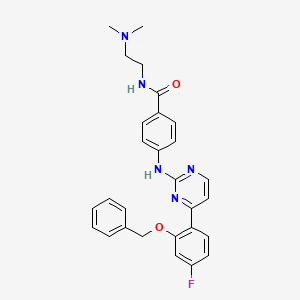
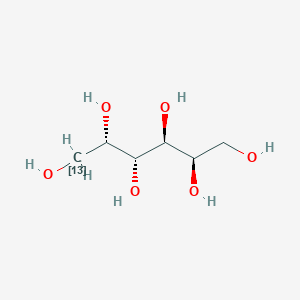
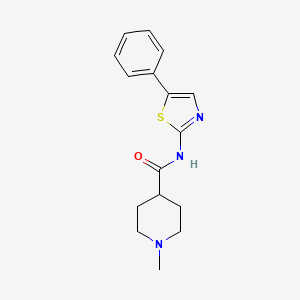
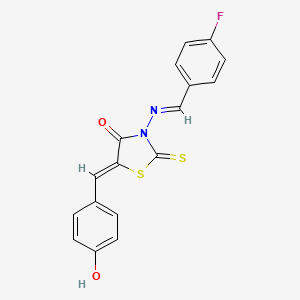
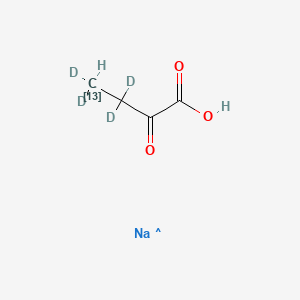
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
